molecular formula C15H13FO3 B596186 4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid CAS No. 1261998-28-0

4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid

Cat. No.: B596186
CAS No.: 1261998-28-0
M. Wt: 260.264
InChI Key: SSCYIDRIPCVRIM-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro and methoxy group on one phenyl ring and a methyl group on the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxybenzaldehyde and 3-methylbenzoic acid.

    Grignard Reaction: The 4-fluoro-3-methoxybenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to form the corresponding ketone.

    Aldol Condensation: The ketone undergoes an aldol condensation with 3-methylbenzoic acid to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoro and methoxy groups can enhance binding affinity and specificity to these targets, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methoxyphenylboronic acid
  • 3-Fluoro-4-methoxyphenylboronic acid
  • 4-Chloro-3-methoxyphenylboronic acid

Uniqueness

4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both fluoro and methoxy groups on the phenyl ring, along with the methyl group on the benzoic acid core, provides a unique combination of reactivity and binding characteristics that are not found in other similar compounds.

Properties

IUPAC Name

4-(4-fluoro-3-methoxyphenyl)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-7-11(15(17)18)3-5-12(9)10-4-6-13(16)14(8-10)19-2/h3-8H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCYIDRIPCVRIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690176
Record name 4'-Fluoro-3'-methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-28-0
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-fluoro-3′-methoxy-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261998-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-3'-methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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